molecular formula C23H22ClN3O3S B11374156 2-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide

2-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide

Cat. No.: B11374156
M. Wt: 456.0 g/mol
InChI Key: AKQQKQWAEYDWIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with multiple functional groups, making it a subject of interest for researchers.

Properties

Molecular Formula

C23H22ClN3O3S

Molecular Weight

456.0 g/mol

IUPAC Name

2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C23H22ClN3O3S/c1-14-12-15(2)25-23(31-13-20(28)26-17-10-8-16(24)9-11-17)21(14)22(29)27-18-6-4-5-7-19(18)30-3/h4-12H,13H2,1-3H3,(H,26,28)(H,27,29)

InChI Key

AKQQKQWAEYDWIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)NC2=CC=CC=C2OC)SCC(=O)NC3=CC=C(C=C3)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the chlorophenyl, carbamoyl, and methoxyphenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.